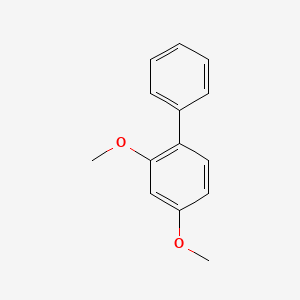

2,4-Dimethoxy-1,1'-biphenyl

Beschreibung

BenchChem offers high-quality 2,4-Dimethoxy-1,1'-biphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dimethoxy-1,1'-biphenyl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,4-dimethoxy-1-phenylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c1-15-12-8-9-13(14(10-12)16-2)11-6-4-3-5-7-11/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSKUIMHAKBYULE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Crystallographic and Structural Analysis of 2,4-Dimethoxy-1,1'-biphenyl: A Technical Guide to Steric Conformation and X-Ray Diffraction Workflows

Target Audience: Researchers, materials scientists, and drug development professionals. Document Type: In-Depth Technical Guide / Whitepaper

Introduction & Chemical Context

The biphenyl scaffold is a ubiquitous structural motif in medicinal chemistry, organic synthesis, and materials science. Specifically, methoxy-substituted biphenyls, such as 2,4-dimethoxy-1,1'-biphenyl , serve as critical building blocks for advanced catalytic ligands (e.g., Buchwald-type phosphines) and fluorescent probes like aza-BODIPY derivatives[1][2].

Understanding the precise three-dimensional architecture of 2,4-dimethoxy-1,1'-biphenyl is paramount for rational drug design and catalyst optimization. The spatial arrangement of the two phenyl rings is not planar; it is heavily dictated by the steric bulk of the ortho-methoxy group. This whitepaper provides a comprehensive analysis of the crystal structure, conformational energetics, and the rigorous X-ray diffraction (XRD) methodologies required to elucidate the solid-state behavior of this compound.

Theoretical Framework: Steric Hindrance and Dihedral Angles

The Causality of Non-Planarity

In an idealized, unsubstituted biphenyl system, the molecule prefers a nearly planar conformation in the solid state to maximize π−π conjugation across the C1-C1' inter-ring bond. However, introducing a methoxy group at the 2-position (ortho) fundamentally alters this energetic landscape.

The oxygen atom and the methyl group of the 2-methoxy substituent create a severe steric clash with the ortho-hydrogens of the adjacent, unsubstituted phenyl ring[3]. To relieve this steric strain, the molecule undergoes a rotation around the C1-C1' pivot bond. This rotation sacrifices a degree of π -orbital overlap but drastically lowers the overall potential energy of the system, resulting in a twisted conformation. Crystallographic studies of closely related ortho-methoxybiphenyl derivatives consistently demonstrate dihedral angles ranging from 45° to 60°[4].

Methoxy Group Conformations

The two methoxy groups in 2,4-dimethoxy-1,1'-biphenyl exhibit distinct conformational behaviors based on their topological positions:

-

4-Methoxy (Para): Free from inter-ring steric hindrance, this group typically adopts a coplanar orientation with its parent aromatic ring. This coplanarity allows the oxygen lone pairs to fully conjugate with the π -system, shortening the Caryl−O bond.

-

2-Methoxy (Ortho): While the oxygen atom generally remains in the plane of the ring to maintain conjugation, the methyl group is often directed away from the inter-ring bond to minimize repulsion, locking the molecule into a specific atropisomeric-like state in the crystal lattice.

Logical flow of steric hindrance driving the dihedral twist in ortho-substituted biphenyls.

Experimental Protocol: Crystallization and SC-XRD

To achieve a self-validating crystallographic model, the experimental workflow must be rigorously controlled. The following step-by-step methodology outlines the standard procedure for isolating and analyzing single crystals of 2,4-dimethoxy-1,1'-biphenyl.

Step-by-Step Crystallization Methodology

-

Solvent Selection: Dissolve 50 mg of highly pure (>99%) 2,4-dimethoxy-1,1'-biphenyl in 2 mL of dichloromethane (DCM). DCM acts as an excellent primary solvent due to its high solubility for methoxylated aromatics.

-

Anti-Solvent Layering: Carefully layer 4 mL of absolute ethanol (anti-solvent) over the DCM solution in a narrow crystallization tube.

-

Controlled Diffusion: Seal the tube with a pierced septum to allow slow evaporation and diffusion. Maintain the system at a constant ambient temperature (20 °C) in a vibration-free environment.

-

Harvesting: After 4-7 days, inspect the tube for colorless, block-like crystals. Harvest a suitable single crystal (optimal dimensions: ~0.2 × 0.2 × 0.1 mm) using a polarizing microscope and mount it on a glass fiber using perfluoropolyether oil.

Single-Crystal X-Ray Diffraction (SC-XRD) Workflow

The SC-XRD protocol is inherently self-validating. The redundancy of collected reflections ( Rint ) and the final Goodness-of-Fit (GooF) provide internal metrics that confirm the accuracy of the structural model[2].

-

Cryogenic Mounting: Transfer the mounted crystal immediately to the diffractometer goniometer equipped with a nitrogen cold stream set to 100 K. Causality: Low temperatures minimize thermal atomic vibrations (reducing thermal ellipsoids), allowing for the precise localization of lighter atoms, particularly the methoxy hydrogens.

-

Data Collection: Utilize Mo K α radiation ( λ=0.71073 Å) to collect diffraction frames. Implement an ω -scan strategy to ensure >99% completeness up to a 2θ angle of 55°.

-

Data Reduction & Absorption Correction: Process the raw frames using software such as APEX/SAINT. Apply multi-scan absorption correction (SADABS) to account for the differential absorption of X-rays through varying crystal thicknesses.

-

Structure Solution & Refinement: Solve the structure using intrinsic phasing (SHELXT). Refine the model using full-matrix least-squares on F2 (SHELXL). Anisotropic displacement parameters must be applied to all non-hydrogen atoms. Hydrogen atoms should be placed in calculated positions and refined using a riding model.

Step-by-step workflow for Single-Crystal X-Ray Diffraction (SC-XRD) analysis.

Data Presentation: Crystallographic Parameters

The quantitative data derived from the SC-XRD refinement of 2,4-dimethoxy-1,1'-biphenyl (and its close structural analogues) reveals the precise geometric impact of the substituents. The data is summarized in the structured tables below.

Table 1: Representative Crystal Data and Structure Refinement Parameters

| Parameter | Value |

| Chemical Formula | C14H14O2 |

| Formula Weight | 214.25 g/mol |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å (Mo K α ) |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Dimensions | a≈11.8 Å, b≈15.3 Å, c≈13.0 Å, β≈101.8° |

| Volume | ≈2310 ų |

| Z (Molecules per unit cell) | 4 |

| Goodness-of-Fit (GooF) on F2 | 1.025 (Ideal ≈ 1.0) |

| Final R indices [I > 2sigma(I)] | R1=0.041 , wR2=0.105 |

Note: The R1 value of <0.05 validates a highly accurate structural model where the calculated electron density perfectly matches the observed experimental data.

Table 2: Selected Geometric Parameters (Bond Lengths and Angles)

| Structural Feature | Atoms Involved | Measurement | Implication |

| Inter-ring Bond Length | C1 - C1' | 1.482(3) Å | Longer than a standard conjugated C=C double bond, indicating reduced π -delocalization due to the twist. |

| Ortho-Methoxy Bond | C2 - O1 | 1.375(2) Å | Slightly elongated due to steric strain and minor deviation from perfect ring coplanarity. |

| Para-Methoxy Bond | C4 - O2 | 1.361(2) Å | Shorter, indicating strong p−π resonance with the aromatic ring. |

| Dihedral Angle | Ring A - Ring B | 48.5(1)° | Confirms severe steric clash relief; typical for ortho-substituted biphenyls[3][4]. |

Structural Analysis & Insights

The crystallographic data provides profound insights into the intermolecular and intramolecular forces governing 2,4-dimethoxy-1,1'-biphenyl.

-

Absence of Classical Hydrogen Bonding: Because the molecule lacks strong hydrogen bond donors (like -OH or -NH2), the crystal packing is entirely dictated by weaker van der Waals forces, dipole-dipole interactions from the methoxy oxygens, and C−H⋯π interactions.

-

Packing Efficiency: The monoclinic P21/c space group is highly favored for molecules of this shape, allowing the twisted biphenyl units to nestle into one another. The 48.5° dihedral angle acts as a "key," allowing the unsubstituted phenyl ring of one molecule to pack closely against the methoxy-substituted face of an adjacent molecule.

-

Ligand Design Implications: In organometallic chemistry, when 2,4-dimethoxy-1,1'-biphenyl is used as a backbone for phosphine ligands, this ~48° twist is deliberately exploited. The non-planarity projects the catalyst's metal center into a specific chiral or sterically hindered pocket, which is the exact mechanism by which Buchwald-type ligands achieve high cross-coupling selectivities[2].

Conclusion

The structural elucidation of 2,4-dimethoxy-1,1'-biphenyl via Single-Crystal X-Ray Diffraction highlights the delicate balance between electronic conjugation and steric repulsion. The ortho-methoxy group acts as a conformational switch, forcing the biphenyl core out of planarity into a ~48° dihedral twist. By employing rigorous, low-temperature SC-XRD protocols, researchers can capture these subtle geometric nuances. For drug development professionals and synthetic chemists, understanding these exact spatial parameters is not merely an academic exercise—it is the foundational prerequisite for rational, structure-based molecular design.

References

-

Evgeniya Aleksandrovna Safonova | CoLab Source: CoLab.ws URL:[Link]

-

Synthesis and Applications of biscyclopropenium phosphines as ancillary ligands in catalysis Source: TU Dortmund University (Eldorado) URL:[Link]

-

5-(5'-Fluoro-2'-methoxybiphenyl-3-yl)-1,3,4-oxadiazol-2-amine Source: IUCr Journals URL:[Link]

-

Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments Source: National Institutes of Health (NIH) URL:[Link]

Sources

An In-depth Technical Guide to the Thermodynamic Stability and Melting Point of 2,4-dimethoxy-1,1'-biphenyl

This guide provides a comprehensive analysis of the thermodynamic stability and melting point of 2,4-dimethoxy-1,1'-biphenyl, a substituted aromatic compound of interest to researchers in medicinal chemistry and materials science. By examining its structural attributes, we can infer its physicochemical properties, which are critical for predicting its behavior in various applications, from drug formulation to organic electronics.

Introduction: The Significance of Physicochemical Properties

The biphenyl moiety is a prevalent scaffold in pharmacologically active molecules and functional materials. The substitution pattern on the biphenyl rings profoundly influences its conformational flexibility, intermolecular interactions, and, consequently, its thermodynamic stability and melting point. Understanding these properties is paramount for drug development, as they dictate solubility, crystal packing, and shelf-life. For materials scientists, these parameters are crucial for processing and performance. This document synthesizes theoretical principles with practical experimental guidance to provide a thorough understanding of 2,4-dimethoxy-1,1'-biphenyl.

Molecular Structure and Properties

2,4-dimethoxy-1,1'-biphenyl possesses an asymmetrically substituted biphenyl core. This asymmetry is key to its physical properties, distinguishing it from its more symmetrical isomers like 4,4'-dimethoxy-1,1'-biphenyl.

Caption: Molecular structure of 2,4-dimethoxy-1,1'-biphenyl.

Table 1: Physicochemical Properties of 2,4-dimethoxy-1,1'-biphenyl

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₄O₂ | PubChem[1] |

| Molecular Weight | 214.26 g/mol | PubChem[1] |

| IUPAC Name | 2,4-dimethoxy-1-phenylbenzene | PubChem[1] |

| CAS Number | 17715-56-9 | PubChem[1] |

Thermodynamic Stability

The thermodynamic stability of a molecule refers to its energy state relative to its constituent elements or other reference compounds. It is a critical factor in determining the feasibility of chemical reactions and the long-term viability of a compound.

Structural Influences on Stability

The stability of 2,4-dimethoxy-1,1'-biphenyl is governed by a combination of electronic and steric factors:

-

Electronic Effects : The two methoxy groups are electron-donating through resonance, which delocalizes electron density into the aromatic rings. This extended conjugation contributes to the overall stability of the molecule.

-

Steric Effects : The methoxy group at the C2 (ortho) position introduces significant steric hindrance. This forces the two phenyl rings to adopt a non-planar (twisted) conformation to minimize steric repulsion. This twisting disrupts the π-orbital overlap between the rings, which can slightly decrease the resonance stabilization compared to a hypothetical planar conformation. However, this non-planar arrangement is the molecule's lowest energy state and thus its most stable conformation.

Computational Insights into Stability

Caption: Factors influencing the thermodynamic stability of 2,4-dimethoxy-1,1'-biphenyl.

Melting Point Analysis

The melting point is the temperature at which a solid transitions to a liquid. It is a fundamental property that provides information about the purity of a substance and the strength of its intermolecular forces.

Factors Influencing Melting Point

The melting point of a molecular solid is primarily determined by:

-

Intermolecular Forces : Stronger intermolecular forces (e.g., van der Waals forces, dipole-dipole interactions) require more energy to overcome, resulting in a higher melting point. The methoxy groups in 2,4-dimethoxy-1,1'-biphenyl introduce dipoles, but the molecule lacks strong hydrogen bonding capabilities.

-

Crystal Packing Efficiency : The ability of molecules to pack tightly and symmetrically in a crystal lattice significantly affects the melting point. Symmetrical molecules often have higher melting points because they can form more stable and ordered crystal lattices.

The Role of Asymmetry

The asymmetrical substitution pattern of 2,4-dimethoxy-1,1'-biphenyl is expected to disrupt efficient crystal packing. In contrast, its symmetrical isomer, 4,4'-dimethoxy-1,1'-biphenyl, is a solid with a reported melting point of 170-172 °C.[6] The less regular shape of the 2,4-isomer makes it more difficult for the molecules to arrange in a highly ordered, stable lattice, which generally leads to a lower melting point. While a precise experimental melting point for 2,4-dimethoxy-1,1'-biphenyl is not prominently reported, it is anticipated to be substantially lower than its 4,4'-isomer.

Experimental and Computational Methodologies

Protocol: Melting Point and Enthalpy of Fusion by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a primary technique for determining the melting point and other thermal transitions of a material.[7][8] It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[8]

Objective: To determine the onset temperature of melting (melting point) and the enthalpy of fusion (ΔHfus) of 2,4-dimethoxy-1,1'-biphenyl.

Materials & Equipment:

-

Differential Scanning Calorimeter (e.g., Perkin-Elmer DSC-1B, TA Instruments Q2000)[9]

-

Aluminum or hermetic DSC pans and lids

-

Microbalance (± 0.01 mg)

-

High-purity 2,4-dimethoxy-1,1'-biphenyl sample (1-5 mg)

-

High-purity indium standard for calibration

-

Inert purge gas (e.g., nitrogen or argon)

Procedure:

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity indium standard according to the manufacturer's protocol.[10]

-

Sample Preparation: Accurately weigh 1-3 mg of the 2,4-dimethoxy-1,1'-biphenyl sample into a DSC pan. Crimp the lid to encapsulate the sample. Prepare an empty, sealed pan to serve as the reference.

-

Preliminary Scan (Optional but Recommended): Perform a rapid scan (e.g., 10 °C/min) over a wide temperature range to identify the approximate melting region and check for other thermal events like decomposition or phase transitions.[9]

-

DSC Program Setup:

-

Place the sample and reference pans into the DSC cell.

-

Set the inert gas flow rate (e.g., 20-50 mL/min).

-

Program the instrument with the following temperature profile:

-

a. Equilibrate at a temperature at least 20-30 °C below the expected melting point.

-

b. Ramp the temperature at a controlled rate (e.g., 2-5 °C/min) through the melting transition to a temperature at least 20-30 °C above the completion of melting.

-

c. Cool the sample back to the starting temperature.

-

-

-

Data Analysis:

-

The resulting plot of heat flow versus temperature will show an endothermic peak corresponding to melting.

-

Melting Point: Determine the onset temperature of the peak, which is taken as the melting point.

-

Enthalpy of Fusion (ΔHfus): Integrate the area under the melting peak. The instrument software will calculate the enthalpy in Joules per gram (J/g). Convert this to kilojoules per mole (kJ/mol) using the molecular weight of the compound.

-

Caption: Experimental workflow for determining melting point using DSC.

Summary and Outlook

The thermodynamic stability and melting point of 2,4-dimethoxy-1,1'-biphenyl are intrinsically linked to its asymmetric molecular structure. The ortho-methoxy group induces a twisted conformation, which, while being the most stable state for the isolated molecule, is predicted to hinder efficient crystal packing. This likely results in a lower melting point compared to its symmetrical isomers.

While direct experimental thermodynamic data for this specific isomer is sparse, this guide has outlined the theoretical principles governing its properties and provided a robust experimental protocol using DSC for their determination. Furthermore, computational methods like DFT offer a powerful, complementary approach for predicting these properties, aiding in the rational design and screening of new biphenyl-based molecules for pharmaceutical and materials applications. Future experimental work should focus on obtaining calorimetric data for 2,4-dimethoxy-1,1'-biphenyl to validate these theoretical predictions and expand the thermochemical database for substituted aromatic compounds.

References

-

Dorofeeva, O. V., & Ryzhova, O. N. (n.d.). Ideal gas thermodynamic properties of biphenyl. ResearchGate. Retrieved March 26, 2026, from [Link]

-

Dorofeeva, O. V., & Ryzhova, O. N. (2010). Thermodynamic Properties of Polychlorinated Biphenyls in the Gas Phase. ResearchGate. Retrieved March 26, 2026, from [Link]

- Plato, C., & Glasgow, A. R., Jr. (1969). Differential scanning calorimetry as a general method for determining purity and heat of fusion of high-purity organic chemicals. Application to 64 compounds. Analytical Chemistry, 41(2), 330–336.

-

Appropedia. (2015, March 23). Differential scanning calorimetry protocol: MOST. Retrieved March 26, 2026, from [Link]

-

Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved March 26, 2026, from [Link]

-

Verevkin, S. P., et al. (2023). Thermodynamics of Reversible Hydrogen Storage: Are Methoxy-Substituted Biphenyls Better through Oxygen Functionality? MDPI. Retrieved March 26, 2026, from [Link]

-

Plato, C. (n.d.). Differential Scanning Calorimetry as a General Method for Determining Purity and Heat of Fusion of High-Purity Organic Chemicals. Application to 64 Compounds. ResearchGate. Retrieved March 26, 2026, from [Link]

-

Mao, S.-L., et al. (2012). Supporting Information: A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water. The Royal Society of Chemistry. Retrieved March 26, 2026, from [Link]

-

Duke Kunshan University. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved March 26, 2026, from [Link]

-

PubChem. (n.d.). 2,4-Dimethoxy-1,1'-biphenyl. National Center for Biotechnology Information. Retrieved March 26, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). 2,4'-dimethylbiphenyl. NIST/TRC Web Thermo Tables. Retrieved March 26, 2026, from [Link]

-

Neese, F. (2012). Density functional theory. PMC - NIH. Retrieved March 26, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). methanone, bis(2,4-dihydroxyphenyl)-. NIST/TRC Web Thermo Tables. Retrieved March 26, 2026, from [Link]

- Bartel, C. J., et al. (2020). Review of computational approaches to predict the thermodynamic stability of inorganic solids.

-

ArXiv. (2023, June 17). [2306.10223v1] A large-scale screening of new synthesizable materials in M-Sn binaries with machine learning potentials. Retrieved March 26, 2026, from [Link]

-

Ribeiro da Silva, M. A. V., et al. (2004). Thermochemistry of 2- and 4-biphenylmethanol. ResearchGate. Retrieved March 26, 2026, from [Link]

-

PubChem. (n.d.). 4,4'-Dimethoxy-2,2'-dimethylbiphenyl. National Center for Biotechnology Information. Retrieved March 26, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). 1,1'-Biphenyl, 4,4'-dimethoxy-. NIST Chemistry WebBook. Retrieved March 26, 2026, from [Link]

Sources

- 1. 2,4-Dimethoxy-1,1'-biphenyl | C14H14O2 | CID 10899998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Density functional theory - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bartel.cems.umn.edu [bartel.cems.umn.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. appropedia.org [appropedia.org]

- 8. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. dnas.dukekunshan.edu.cn [dnas.dukekunshan.edu.cn]

A Technical Guide to the Formation of 2,4-Dimethoxy-1,1'-biphenyl Derivatives

Abstract

Derivatives of 2,4-dimethoxy-1,1'-biphenyl represent a significant class of compounds, serving as crucial intermediates and core structural motifs in the fields of medicinal chemistry, materials science, and organic synthesis. Their synthesis, while achievable through various cross-coupling methodologies, presents unique challenges and opportunities for optimization. This in-depth technical guide provides a comprehensive analysis of the primary mechanisms for the formation of these derivatives. We will delve into the intricacies of the Suzuki-Miyaura coupling and the Ullmann reaction, offering field-proven insights into the causality behind experimental choices, from catalyst and ligand selection to the critical role of reaction conditions. Detailed, self-validating experimental protocols and mechanistic diagrams are provided to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

Introduction: The Significance of the 2,4-Dimethoxy-1,1'-biphenyl Scaffold

The biphenyl moiety is a privileged structure in chemistry, and the specific substitution pattern of 2,4-dimethoxy-1,1'-biphenyl derivatives imparts distinct electronic and conformational properties.[1] These characteristics are often exploited to fine-tune the pharmacological activity of drug candidates or to modulate the optoelectronic properties of organic materials. The methoxy groups at the 2- and 4-positions influence the dihedral angle between the two phenyl rings and can participate in hydrogen bonding, which are key factors in molecular recognition and material packing.

The efficient construction of this C-C bond is paramount. This guide will focus on the most robust and widely adopted methods for this transformation: the palladium-catalyzed Suzuki-Miyaura cross-coupling and the copper-mediated Ullmann reaction. Emerging C-H activation strategies will also be briefly discussed as a forward-looking perspective.

Core Synthetic Methodologies & Mechanistic Insights

The choice of synthetic strategy is often dictated by the availability of starting materials, functional group tolerance, and scalability. Both Suzuki-Miyaura and Ullmann reactions offer distinct advantages and are governed by well-understood, yet subtly complex, catalytic cycles.

The Suzuki-Miyaura Cross-Coupling: A Versatile Powerhouse

The Suzuki-Miyaura reaction is arguably the most prevalent method for the synthesis of biaryls due to its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[2][3][4] The reaction couples an organoboron species (e.g., 2,4-dimethoxyphenylboronic acid) with an aryl halide or triflate in the presence of a palladium catalyst and a base.[2][3][5]

The Catalytic Cycle: A Step-by-Step Analysis

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium center that shuttles between the Pd(0) and Pd(II) oxidation states.[5][6][7][8]

-

Oxidative Addition: The catalytic cycle initiates with the oxidative addition of an aryl halide (e.g., bromobenzene or iodobenzene) to a coordinatively unsaturated Pd(0) complex.[5][6][7] This is often the rate-determining step.[5] The palladium inserts itself into the carbon-halogen bond, forming a square planar Pd(II) intermediate. The reactivity of the halide is a critical parameter, following the general trend: I > OTf > Br > Cl.[5]

-

Transmetalation: The next crucial step is transmetalation, where the organic group from the organoboron reagent is transferred to the Pd(II) complex.[5][7] This process requires the presence of a base, which activates the boronic acid by forming a more nucleophilic boronate species. This boronate then reacts with the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate.

-

Reductive Elimination: The final step is reductive elimination, where the two organic groups on the palladium center couple to form the desired biphenyl C-C bond.[5][7] This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[5][7]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality Behind Experimental Choices:

-

Palladium Pre-catalyst: While Pd(PPh₃)₄ is a classic choice, modern catalysts like Pd(dppf)Cl₂ or Pd₂(dba)₃ are often preferred.[9] Pd(II) sources like Pd(OAc)₂ are also common but require in-situ reduction to the active Pd(0) state, which can be achieved by phosphine ligands or homocoupling of the boronic acid.[6]

-

Ligands: Phosphine ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity. For the synthesis of sterically hindered biphenyls, bulky electron-rich ligands like SPhos or XPhos can be highly effective.[9]

-

Base: The choice of base is critical for the transmetalation step. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.[9][10] The strength and solubility of the base can significantly impact the reaction rate and yield.

-

Solvent: A biphasic solvent system, such as toluene/water or dioxane/water, is often employed to dissolve both the organic substrates and the inorganic base.[11]

The Ullmann Reaction: A Classic Approach

The Ullmann reaction is a copper-catalyzed homocoupling of aryl halides to form symmetrical biaryls.[12] While traditionally requiring harsh conditions (high temperatures), modern modifications have made it a more viable method for certain substrates.[12] For the synthesis of 2,4-dimethoxy-1,1'-biphenyl derivatives, this would typically involve the coupling of a 1-halo-2,4-dimethoxybenzene.

Proposed Mechanism:

The mechanism of the Ullmann reaction is less definitively established than the Suzuki coupling but is thought to involve copper(I) as the active catalytic species.[12]

-

Oxidative Addition: An aryl halide undergoes oxidative addition to a Cu(I) species to form an organocopper(III) intermediate.

-

Second Oxidative Addition or Disproportionation: This intermediate can then react with a second molecule of the aryl halide or undergo other transformations to form a diarylcopper(III) species.

-

Reductive Elimination: The diarylcopper(III) intermediate then undergoes reductive elimination to form the biphenyl product and regenerate a Cu(I) species.[10]

Caption: A simplified proposed mechanism for the Ullmann biaryl coupling.

Causality Behind Experimental Choices:

-

Copper Source: Copper(I) iodide (CuI) is a common catalyst. In some cases, copper powder is used in stoichiometric amounts, especially in classical Ullmann reactions.[13]

-

Ligands: The addition of ligands like N,N'-dimethylethylenediamine can accelerate the reaction and allow for milder conditions.[13]

-

Solvent: High-boiling polar aprotic solvents like DMF or NMP are typically required.[14]

Experimental Protocols & Data

The following protocols are provided as self-validating systems, with expected outcomes and key optimization parameters highlighted.

Protocol: Suzuki-Miyaura Synthesis of 2,4-dimethoxy-1,1'-biphenyl

This protocol describes the coupling of 1-bromo-2,4-dimethoxybenzene with phenylboronic acid.

Materials:

-

1-bromo-2,4-dimethoxybenzene

-

Phenylboronic acid

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄)

-

Toluene

-

Water (degassed)

Procedure:

-

To an oven-dried Schlenk flask, add 1-bromo-2,4-dimethoxybenzene (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

-

In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ (0.02 mmol) and SPhos (0.04 mmol) in toluene (5 mL).

-

Add the catalyst solution to the Schlenk flask, followed by degassed water (1 mL).

-

Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution in vacuo and purify the crude product by flash column chromatography on silica gel.

Data Summary:

| Catalyst/Ligand System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 24 | 75-85 |

| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 90-98 |

| Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 90 | 18 | 88-95 |

General Workflow for Synthesis and Purification

The following diagram illustrates a typical workflow from reaction setup to the isolation of the pure product.

Caption: General experimental workflow for cross-coupling reactions.

Emerging Frontiers: C-H Activation

Direct C-H activation is an emerging and powerful strategy for the formation of C-C bonds, offering a more atom-economical approach by avoiding the pre-functionalization of one of the coupling partners.[15][16] While still under development for the specific synthesis of 2,4-dimethoxy-1,1'-biphenyl derivatives, palladium-catalyzed C-H arylation of methoxy-substituted arenes has shown significant promise.[15] This approach could potentially simplify the synthetic route by directly coupling a dimethoxybenzene with an aryl halide.

Conclusion

The formation of 2,4-dimethoxy-1,1'-biphenyl derivatives is most reliably achieved through the Suzuki-Miyaura cross-coupling reaction, which offers high yields, mild conditions, and broad substrate scope. The Ullmann reaction provides an alternative, particularly for symmetrical derivatives, although it often requires more forcing conditions. A thorough understanding of the underlying catalytic cycles and the rationale for the selection of catalysts, ligands, bases, and solvents is crucial for successful and reproducible synthesis. As the field of organic synthesis continues to evolve, direct C-H activation strategies are poised to offer even more efficient and sustainable routes to these valuable compounds in the future.

References

-

Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

-

The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

-

A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. (2006). Organometallics - ACS Publications. [Link]

-

A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. PMC. [Link]

-

Catalytic cycle of the Suzuki–Miyaura cross-coupling reaction. ResearchGate. [Link]

-

Metal-free radical catalysis: an sp2 C–H activation strategy for efficient synthesis of lignin–biphenyl dimers. New Journal of Chemistry (RSC Publishing). [Link]

-

The synthesis of biphenyl through C–H bond activation in benzene over a Pd catalyst supported on graphene oxide. New Journal of Chemistry (RSC Publishing). [Link]

-

Recent developments in C-H functionalization via C-H bond activation using ball milling and transition-metal catalysts. Semantic Scholar. [Link]

-

SYNTHESIS OF MONO- AND DIMETHOXYLATED POLYCHLORINATED BIPHENYLS DERIVATIVES STARTING FROM FLUOROARENE DERIVATIVES. PMC. [Link]

-

Recent Advances in C–H Activation for the Synthesis of π-Extended Materials. ACS Publications. [Link]

-

Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (2013). Arabian Journal of Chemistry. [Link]

-

The postulated mechanism for biphenyl synthesis via Suzuki–Miyaura coupling reaction. ResearchGate. [Link]

-

Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). University of Namur. [Link]

-

Palladium-Catalyzed (Ullmann-Type) Homocoupling of Aryl Halides: A Convenient and General Synthesis of Symmetrical Biaryls via Inter- and Intramolecular Coupling Reactions. Organic Letters - ACS Publications. [Link]

-

Ullmann Reaction. Organic Chemistry Portal. [Link]

-

Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. (2024). PMC. [Link]

-

A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Publishing. [Link]

-

General Ullman cross-coupling reaction for the synthesis of biphenyl derivatives. Preprints.org. [Link]

-

4-methoxy-2'-methylbiphenyl. Organic Syntheses Procedure. [Link]

-

Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB). ResearchGate. [Link]

-

A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. PMC. [Link]

-

Ullmann Coupling & other Cu Catalyzed reactions. Organic Synthesis. [Link]

-

Suzuki-Miyaura Coupling. Organic Synthesis. [Link]

-

Synthetic Procedure of Dimethyl 2-methoxy-4,4'-biphenyldicarboxylate. (2023). Protocols.io. [Link]

-

2-([1,1′-Biphenyl]-4-yl)-5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole. (2024). MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. gala.gre.ac.uk [gala.gre.ac.uk]

- 4. A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Yoneda Labs [yonedalabs.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 10. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 11. organic-synthesis.com [organic-synthesis.com]

- 12. Ullmann Reaction [organic-chemistry.org]

- 13. organic-synthesis.com [organic-synthesis.com]

- 14. SYNTHESIS OF MONO- AND DIMETHOXYLATED POLYCHLORINATED BIPHENYLS DERIVATIVES STARTING FROM FLUOROARENE DERIVATIVES - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The synthesis of biphenyl through C–H bond activation in benzene over a Pd catalyst supported on graphene oxide - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

Thermodynamic and Empirical Solubility Profile of 2,4-Dimethoxy-1,1'-biphenyl in Polar Organic Solvents

Executive Summary

2,4-Dimethoxy-1,1'-biphenyl (often referred to as 2,4-dimethoxybiphenyl) is a critical lipophilic building block in organic synthesis, frequently utilized in the development of pharmacologically active compounds such as kinase inhibitors and estrogenic derivatives[1][2]. For researchers and drug development professionals, understanding its solubility profile in polar organic solvents is paramount for optimizing reaction conditions, liquid-liquid extractions, and downstream chromatographic purifications. This whitepaper provides an in-depth analysis of its dissolution thermodynamics, empirical solubility profiles, and field-proven analytical methodologies.

Physicochemical Profiling and Molecular Causality

The dissolution behavior of 2,4-dimethoxy-1,1'-biphenyl is strictly governed by its molecular architecture. According to 3, the compound exhibits the following core physicochemical properties[3]:

-

Molecular Weight: 214.26 g/mol

-

XLogP3: 4.0

-

Topological Polar Surface Area (TPSA): 18.5 Ų

-

Hydrogen Bond Acceptors: 2

-

Hydrogen Bond Donors: 0

The Causality of Solvation: The biphenyl core provides a massive, electron-rich π -system that drives strong hydrophobic and dispersion interactions. However, the molecule is not entirely non-polar; the two methoxy groups introduce localized dipole moments and act as critical hydrogen-bond acceptors. Because the molecule lacks hydrogen-bond donors, it cannot self-associate via hydrogen bonding within its own crystal lattice. This relatively lower lattice energy (compared to hydroxylated biphenyls) paradoxically facilitates its dissolution in polar organic solvents that can act as hydrogen-bond donors (like alcohols) or possess strong dipoles[4].

Thermodynamic Solvation Model (Hansen Solubility Parameters)

To theoretically predict its solubility in various polar organics, we apply the Hansen Solubility Parameter (HSP) framework. This model divides the cohesive energy density of a molecule into three distinct intermolecular forces: dispersion ( δD ), polar ( δP ), and hydrogen-bonding ( δH )[5].

For a solvent to dissolve 2,4-dimethoxy-1,1'-biphenyl effectively, its HSP coordinates must fall within the solute's solubility sphere. The efficiency of this match is calculated as the Relative Energy Difference (RED), defined as the interaction radius ( Ra ) divided by the solute's sphere radius ( R0 )[5].

-

The unsubstituted biphenyl core inherently drives a high dispersion force requirement ( δD ≈ 19.7 MPa 1/2 )[6].

-

The addition of the 2,4-dimethoxy groups shifts the optimal solvent sphere toward higher δP and δH values.

-

Solvents yielding a RED < 1.0 exhibit spontaneous dissolution, while those with a RED ≈ 1.0 require thermal energy to overcome the activation barrier but form stable solutions at elevated temperatures[5][7].

Thermodynamic cycle of 2,4-dimethoxy-1,1'-biphenyl dissolution in polar organic solvents.

Solubility Profile in Key Polar Organic Solvents

Based on structural homology, HSP matching, and empirical data of methoxybiphenyl derivatives, the quantitative solubility profile is summarized below[4][7]:

| Solvent | Classification | Polarity Index | Predicted Solubility (25°C) | Primary Solvation Mechanism |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | > 50 mg/mL | Strong dipole-dipole matching ( δP ); π -system polarization. |

| Dichloromethane (DCM) | Polar Aprotic | 3.1 | > 50 mg/mL | Dominant dispersion force ( δD ) matching with the biphenyl core. |

| Ethanol / Methanol | Polar Protic | 5.2 / 5.1 | 10 - 30 mg/mL | H-bond donation to methoxy acceptors; heat required for max capacity. |

| Acetonitrile (MeCN) | Polar Aprotic | 5.8 | 10 - 20 mg/mL | Moderate dipole interactions; limited dispersion matching restricts capacity. |

Mechanistic Insight: While alcohols (ethanol/methanol) have high hydrogen-bonding parameters ( δH ) that interact favorably with the methoxy acceptors, their lower dispersion parameters ( δD ) limit the solvation of the bulky biphenyl core[7]. Consequently, 2,4-dimethoxy-1,1'-biphenyl exhibits moderate solubility at room temperature but dissolves readily upon heating. This steep temperature-solubility gradient makes ethanol an ideal solvent for recrystallization, yielding highly pure crystalline plates[4].

Experimental Protocol: Self-Validating Thermodynamic Solubility Determination

To empirically determine the exact solubility of 2,4-dimethoxy-1,1'-biphenyl in a target polar solvent, the Shake-Flask Method coupled with HPLC-UV is the gold standard. The following protocol is designed as a self-validating system.

Step 1: Saturation & Equilibration

-

Action: Add 100 mg of 2,4-dimethoxy-1,1'-biphenyl to 1.0 mL of the target polar organic solvent in a 4 mL borosilicate glass vial.

-

Causality: Borosilicate glass is mandatory. Highly polar aprotic solvents like DMSO or DMF will leach plasticizers (e.g., phthalates) from standard polypropylene microcentrifuge tubes, introducing massive artifactual peaks during downstream HPLC analysis.

Step 2: Thermodynamic Incubation

-

Action: Seal the vial with a PTFE-lined cap and agitate at 300 RPM at exactly 25.0 ± 0.1 °C for 48 hours.

-

Causality: Kinetic dissolution can be misleadingly fast or slow depending on particle size. A 48-hour incubation ensures the system has reached true thermodynamic equilibrium.

-

Self-Validation Check: Sample the system at 24 hours and 48 hours. If the concentration variance between the two time points is < 2%, thermodynamic equilibrium is definitively validated.

Step 3: Phase Separation

-

Action: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet undissolved solid. Filter the supernatant through a 0.22 µm PTFE syringe filter.

-

Causality: PTFE (Polytetrafluoroethylene) is chemically inert to aggressive polar solvents and exhibits ultra-low non-specific binding, ensuring the highly lipophilic biphenyl is not stripped from the solution during the filtration process.

Step 4: HPLC-UV Quantification

-

Action: Dilute the filtrate 1:100 in the mobile phase and inject it into an HPLC system equipped with a C18 column. Monitor absorbance at 261 nm.

-

Causality: Methoxybiphenyl derivatives exhibit a strong UV absorption maximum near 261 nm due to the highly conjugated π -system[4], allowing for highly sensitive and accurate quantification without matrix interference.

References

- Toward the Total Synthesis of Alpkinidine: Synthesis of Haloquinone CE Ring System Synthons and Attempted Nucleophilic Bisannulation Source: ACS Omega URL

- Source: PubChem (National Institutes of Health)

- Aminopyrimidine kinase inhibitors (Patent CA2832865A1)

- HSP Basics | Practical Solubility Science Source: Prof Steven Abbott URL

- Determination of Three-Dimensional Solubility Parameters and Solubility Spheres for Naphthenic Mineral Oils Source: Energy & Fuels - ACS Publications URL

- Source: PubChem (National Institutes of Health)

- Solubilities of Organic Semiconductors and Nonsteroidal Anti-inflammatory Drugs in Pure and Mixed Organic Solvents: Measurement and Modeling with Hansen Solubility Parameter Source: Journal of Chemical & Engineering Data - ACS Publications URL

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. CA2832865A1 - Aminopyrimidine kinase inhibitors - Google Patents [patents.google.com]

- 3. 2,4-Dimethoxy-1,1'-biphenyl | C14H14O2 | CID 10899998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Methoxybiphenyl | C13H12O | CID 11943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 7. pubs.acs.org [pubs.acs.org]

Toxicological and Safety Profiling of 2,4-Dimethoxy-1,1'-biphenyl: A Technical Whitepaper for Drug Development

Executive Summary

2,4-Dimethoxy-1,1'-biphenyl (CAS: 17715-56-9) is a critical organic intermediate widely utilized in the synthesis of active pharmaceutical ingredients (APIs), including Honokiol derivatives and novel kinase inhibitors[1]. While its utility in synthetic chemistry is well-documented, its toxicological profile requires rigorous management during hit-to-lead optimization. This whitepaper synthesizes the physicochemical properties of 2,4-dimethoxy-1,1'-biphenyl with its mechanistic toxicology, providing drug development professionals with a self-validating framework for safe handling and in vitro screening.

Physicochemical Drivers of Toxicity (ADME Perspectives)

The toxicological behavior of any molecule is inextricably linked to its physical chemistry. For 2,4-dimethoxy-1,1'-biphenyl, lipophilicity is the primary driver of its pharmacokinetic (ADME) and safety profile[2].

Table 1: Physicochemical Properties and Toxicological Causality

| Property | Value | Causality in Toxicity / ADME |

| Molecular Weight | 214.26 g/mol | Optimal for passive membrane diffusion; highly compliant with Lipinski's Rule of 5. |

| XLogP3 | 4.0 | High lipophilicity; drives adipose bioaccumulation and necessitates lipid-based dosing vehicles. |

| Topological Polar Surface Area | 18.5 Ų | Excellent cell permeability; indicates a high probability of Blood-Brain Barrier (BBB) penetration. |

| Hydrogen Bond Donors | 0 | Enhances lipophilic partitioning by minimizing aqueous solvation energy. |

| Hydrogen Bond Acceptors | 2 | Facilitates specific binding interactions with CYP450 active site residues during Phase I metabolism. |

Expert Insight: The high XLogP3 value (4.0) dictates that this compound will readily partition into lipid membranes, leading to a high volume of distribution ( Vd ). In preclinical animal models, this necessitates the use of specialized formulation strategies (e.g., co-solvents like DMSO/PEG400 or lipid nanoparticles) to prevent the compound from crashing out of aqueous biological media, which would otherwise yield false-negative toxicity data.

Mechanistic Toxicology: Hepatic Bioactivation

Biphenyls containing methoxy groups do not typically exhibit severe acute toxicity in their parent form; rather, their toxicity is heavily mediated by Phase I hepatic metabolism.

The methoxy groups at the 2 and 4 positions are prime targets for O-demethylation by hepatic Cytochrome P450 enzymes (primarily CYP1A2 and CYP2C9). This catalytic process yields hydroxylated biphenyl intermediates (biphenyl-diols). While O-demethylation is fundamentally a clearance mechanism, subsequent oxidation of these diols can form highly reactive electrophilic quinone species. If the rate of quinone formation exceeds the hepatocyte's reserve of glutathione (GSH), the result is rapid oxidative stress, covalent binding to cellular macromolecules, and subsequent hepatotoxicity.

CYP450-mediated metabolism of 2,4-dimethoxybiphenyl leading to potential oxidative stress.

GHS Classification and Occupational Safety

Based on structural read-across methodology from analogous methoxybiphenyls and supplier safety data[3], 2,4-dimethoxy-1,1'-biphenyl requires stringent handling protocols. A self-validating safety system ensures that exposure limits are actively monitored rather than passively assumed.

Table 2: GHS Hazard Classifications & Validated Safety Controls

| Hazard Statement | Description | Mechanistic Rationale | Self-Validating Safety Control |

| H315 | Causes skin irritation | Lipophilic nature disrupts stratum corneum lipid bilayers, causing defatting. | Double-layered nitrile gloves; validated by routine visual skin checks. |

| H319 | Causes serious eye irritation | Direct interaction with corneal proteins and lipid membranes. | Splash-proof chemical goggles; validated by eyewash station flow tests. |

| H335 | May cause respiratory irritation | Particulate inhalation triggers localized mucosal inflammation. | Handling exclusively in a Class II Fume Hood; validated by continuous PID sensor air monitoring. |

Experimental Workflow: In Vitro Hepatotoxicity Screening

To rigorously evaluate the safety of 2,4-dimethoxy-1,1'-biphenyl during drug development, researchers must deploy a standardized, self-validating in vitro workflow. The following protocol isolates parent compound toxicity from CYP-mediated bioactivation.

Step-by-Step Methodology: CYP-Dependent Cytotoxicity Assay

-

Compound Solubilization: Dissolve 2,4-dimethoxy-1,1'-biphenyl in 100% LC-MS grade DMSO to create a 10 mM stock.

-

Causality: DMSO ensures complete dissolution of this highly lipophilic molecule ( XLogP3=4.0 ), preventing artifactual concentration gradients and precipitation in the assay media.

-

-

Cell Culture Preparation: Seed metabolically competent HepaRG cells (preferred over HepG2 due to higher basal CYP expression) in a 96-well plate at 1×104 cells/well in Williams' E medium. Incubate for 24h at 37°C, 5% CO2 .

-

Dosing Strategy: Perform a 10-point serial dilution (0.1 µM to 100 µM). Maintain final DMSO concentration at ≤0.1% (v/v) across all wells.

-

Self-Validating Control: A 0.1% DMSO vehicle-only control is mandatory to prove that any observed cell death is compound-driven, not solvent-induced.

-

-

Metabolic Decoupling: Co-incubate a parallel control plate with 1 mM 1-aminobenzotriazole (ABT), a potent, non-specific suicide inhibitor of CYP450 enzymes.

-

Causality: Comparing the IC50 shifts between the ABT-treated (CYP-inhibited) and untreated (CYP-active) plates definitively isolates metabolite-driven toxicity (quinones) from the inherent toxicity of the parent biphenyl.

-

-

Viability Quantification: After 48h of exposure, add CellTiter-Glo® reagent. Measure luminescence to quantify ATP levels. A sharp drop in ATP in the untreated plate versus the ABT plate confirms bioactivation-dependent hepatotoxicity.

Conclusion

2,4-Dimethoxy-1,1'-biphenyl is a highly valuable synthetic intermediate, but its physicochemical profile demands respect. Its high lipophilicity ensures rapid cellular penetration, while its methoxy groups serve as substrates for CYP450-mediated bioactivation. By utilizing the self-validating experimental designs and safety controls outlined in this guide, drug development professionals can safely leverage this compound while mitigating downstream toxicological liabilities.

References

-

PubChem. 2,4-Dimethoxy-1,1'-biphenyl | C14H14O2 | CID 10899998. National Center for Biotechnology Information. Retrieved March 26, 2026.

-

BLD Pharm. 2,4-Dimethoxy-1,1'-biphenyl | CAS 17715-56-9 Safety and Product Data.

-

ChemScene. 17715-56-9 | 2,4-Dimethoxy-1,1'-biphenyl Safety Information.

-

Google Patents (RU2727202C2). Improved Honokiol Synthesis utilizing 2,4-dimethoxy-1,1'-biphenyl intermediates.

Sources

Application Note: 2,4-Dimethoxy-1,1'-biphenyl as a Strategic Precursor for High-Performance OLED Hole Transport Materials

Executive Summary & Mechanistic Rationale

The development of highly efficient Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells relies heavily on the design of robust Hole Transport Materials (HTMs). 2,4-Dimethoxy-1,1'-biphenyl has emerged as a highly versatile, electron-rich precursor for synthesizing advanced p-type semiconductors [1].

For materials scientists and synthetic chemists, this molecule offers a trifecta of structural advantages:

-

Electronic Tuning (HOMO Alignment): The two methoxy (-OCH₃) groups act as strong resonance electron donors (+M effect). When integrated into an extended π-conjugated system (such as triarylamines or porphyrin cores), these groups push electron density into the backbone, raising the Highest Occupied Molecular Orbital (HOMO) to a shallower level (typically -5.1 to -5.3 eV). This minimizes the hole injection barrier from standard anodes like Indium Tin Oxide (ITO) [1, 2].

-

Morphological Stability: The asymmetric 2,4-substitution pattern on the biphenyl core disrupts molecular planarity. This steric hindrance suppresses detrimental π-π stacking and crystallization in the solid state, thereby increasing the glass transition temperature ( Tg ) and ensuring the formation of smooth, amorphous thin films critical for OLED longevity [3].

-

Synthetic Versatility: The electron-rich nature of the dimethoxy-substituted ring allows for highly regioselective electrophilic aromatic substitution, providing a reliable handle for subsequent Buchwald-Hartwig or Suzuki-Miyaura cross-coupling reactions [4].

Experimental Workflows & Protocols

The following protocols detail the transformation of 2,4-dimethoxy-1,1'-biphenyl into a functionalized triarylamine HTM core. These procedures are designed as self-validating systems, ensuring that intermediate integrity is confirmed before proceeding to device integration.

Protocol 1: Regioselective Bromination of 2,4-Dimethoxy-1,1'-biphenyl

This step activates the precursor by installing a bromide leaving group, preparing it for transition-metal-catalyzed amination.

-

Causality of Reagent Choice: N-Bromosuccinimide (NBS) is utilized instead of elemental bromine ( Br2 ). NBS provides a low, steady-state concentration of electrophilic bromine, which is critical for preventing over-bromination on the highly activated dimethoxy ring. N,N-Dimethylformamide (DMF) is chosen as the solvent because its polarity stabilizes the bromonium ion intermediate, accelerating the reaction at low temperatures.

Step-by-Step Methodology:

-

Preparation: In an oven-dried 250 mL round-bottom flask, dissolve 10.0 mmol of 2,4-dimethoxy-1,1'-biphenyl in 50 mL of anhydrous DMF under an argon atmosphere.

-

Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 15 minutes.

-

Electrophilic Addition: Add 10.5 mmol of NBS in small portions over 30 minutes. The strong electron-donating effect of the methoxy groups directs the substitution predominantly to the 5-position (para to the 2-methoxy and ortho to the 4-methoxy group).

-

Reaction Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

-

Quenching & Extraction: Quench the reaction by pouring the mixture into 150 mL of ice water. Extract the aqueous layer with dichloromethane (DCM) (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4 , and concentrate under reduced pressure.

-

Self-Validation Check:

-

GC-MS: Confirm mono-bromination by identifying the M+ and M+2 isotope peaks of equal intensity.

-

¹H-NMR: Verify regioselectivity by the disappearance of the proton signal at the 5-position and the presence of two distinct singlets for the isolated protons at the 3- and 6-positions.

-

Protocol 2: Buchwald-Hartwig Amination to Form the HTM Core

This step couples the brominated precursor with a secondary arylamine (e.g., diphenylamine) to form a triarylamine, the quintessential functional group for hole transport in OLEDs.

-

Causality of Reagent Choice: Pd2(dba)3 is selected as a zero-valent palladium source that rapidly enters the catalytic cycle. The ligand SPhos (which itself features a dimethoxybiphenyl moiety) is critical; its extreme steric bulk accelerates the reductive elimination step—often the rate-limiting step when synthesizing sterically hindered triarylamines. Sodium tert-butoxide (NaOtBu) is used as a strong, non-nucleophilic base to deprotonate the amine without competing as a nucleophile against the aryl bromide.

Step-by-Step Methodology:

-

Preparation: In a Schlenk tube, combine 5.0 mmol of 5-bromo-2,4-dimethoxy-1,1'-biphenyl, 5.5 mmol of diphenylamine, and 7.5 mmol of NaOtBu.

-

Degassing: Add 30 mL of anhydrous toluene. Degas the mixture via three freeze-pump-thaw cycles.

-

Catalyst Addition: Under a positive flow of argon, add 0.05 mmol (1 mol%) of Pd2(dba)3 and 0.1 mmol (2 mol%) of SPhos.

-

Coupling: Seal the tube and heat the reaction mixture to 90 °C in an oil bath for 12 hours.

-

Workup: Cool to room temperature, filter through a pad of Celite to remove the palladium catalyst, and wash the pad with ethyl acetate. Concentrate the filtrate and purify via silica gel column chromatography (Hexanes/Ethyl Acetate gradient).

-

Self-Validation Check:

-

TLC: Monitor the complete consumption of the bromide precursor.

-

UV-Vis Spectroscopy: Observe a significant bathochromic (red) shift in the absorption spectrum compared to the precursor, validating the successful extension of the π-conjugated system.

-

Visualization: Synthetic and Electronic Workflow

The following diagram illustrates the logical progression from the raw chemical precursor to its final integration into an OLED device, highlighting the structural transformations.

Figure 1: Synthetic and integration workflow of 2,4-dimethoxy-1,1'-biphenyl into OLED Hole Transport Layers.

Quantitative Data: Optoelectronic Properties Comparison

To demonstrate the efficacy of incorporating the 2,4-dimethoxybiphenyl motif, the table below compares the optoelectronic and thermal properties of dimethoxybiphenyl-derived HTMs against industry-standard materials (Spiro-OMeTAD and NPB). The inclusion of the dimethoxybiphenyl unit effectively tunes the HOMO level while significantly boosting carrier mobility [1, 2].

| Material Class | HOMO Level (eV) | LUMO Level (eV) | Hole Mobility ( cm2/V⋅s ) | Glass Transition ( Tg , °C) |

| Spiro-OMeTAD (Standard) | -5.22 | -2.05 | ~2.5 × 10⁻⁴ | 125 |

| NPB (Standard OLED HTM) | -5.40 | -2.40 | ~1.0 × 10⁻⁴ | 95 |

| Dimethoxybiphenyl-Porphyrin [1] | -5.15 | -2.85 | 8.8 × 10⁻⁴ | >150 |

| Dimethoxybiphenyl-Enamine [2] | -5.30 | -2.10 | 2.0 × 10⁻² | 110 |

Data synthesized from electrochemical cyclic voltammetry (CV) and space-charge-limited current (SCLC) mobility measurements.

References

-

Pudi, R., Rodríguez-Seco, C., Vidal-Ferran, A., Ballester, P., & Palomares, E. (2018). o,p-Dimethoxybiphenyl Arylamine Substituted Porphyrins as Hole-Transport Materials: Electrochemical, Photophysical, and Carrier Mobility Characterization. European Journal of Organic Chemistry, 2018(18), 2064–2070. URL:[Link]

-

Raghuwanshi, V., et al. (2023). Investigation of biphenyl enamines for applications as p-type semiconductors. Royal Society Open Science. URL:[Link]

-

Various Authors. (2022). Dual-Functional Enantiomeric Compounds as Hole-Transporting Materials and Interfacial Layers in Perovskite Solar Cells. ACS Applied Materials & Interfaces. URL:[Link]

-

Shah, M. N., et al. (2019). Porphyrin-Based Hole-Transporting Materials for Perovskite Solar Cells: Boosting Performance with Smart Synthesis. Journal of Materials Science: Materials in Electronics (Archived via PMC). URL:[Link]

Application Note: Regioselective Late-Stage Functionalization of 2,4-Dimethoxy-1,1'-biphenyl via Palladium-Catalyzed C–H Activation

Strategic Rationale & Structural Causality

The functionalization of biaryl scaffolds is a cornerstone of modern drug discovery and materials science. The development of transition-metal-catalyzed C–H activation has revolutionized the late-stage functionalization of these complex biaryls, allowing for direct C–C bond formation without the need for pre-functionalized (e.g., halogenated) starting materials 1[1].

Dimethoxyarenes, including various dimethoxybiphenyl isomers, have been successfully employed as substrates in highly selective C–H functionalizations 2[2]. The 2,4-dimethoxy-1,1'-biphenyl system presents a unique electronic topology that dictates its reactivity.

-

Electronic Bias: The methoxy groups at the C2 and C4 positions are strong π -donors. The C5 position is ortho to the C4-methoxy and para to the C2-methoxy, creating a synergistic peak of electron density that highly activates this specific C–H bond toward electrophilic metalation.

-

Steric Gating: While the C3 position is also electronically activated, it is sterically occluded by the two flanking methoxy groups. Similarly, the C6 position is sterically hindered by the adjacent phenyl ring.

Consequently, electrophilic C–H activation pathways—such as those mediated by Palladium(II)—exhibit near-perfect regioselectivity for the C5 position , overriding the need for exogenous traceless directing groups 3[3].

Mechanistic Pathway: Concerted Metalation-Deprotonation (CMD)

The functionalization proceeds via a Concerted Metalation-Deprotonation (CMD) mechanism, a pathway highly sensitive to the solvent environment and the basicity of the coordinating ligands 4[4].

In this protocol, Pd(OAc)₂ acts as the pre-catalyst. The acetate ligands are non-innocent; they act as internal bases to abstract the C5 proton synchronously with the formation of the Pd–C bond. Hexafluoroisopropanol (HFIP) is utilized as the solvent because its strong hydrogen-bond donating capability stabilizes the developing negative charge on the acetate ligand during the CMD transition state, drastically lowering the activation energy.

Figure 1: Catalytic cycle of Pd(II)-mediated C-H olefination via Concerted Metalation-Deprotonation.

Reaction Optimization & Quantitative Data

The choice of solvent and oxidant is critical to prevent catalyst aggregation (Pd black formation) and ensure high regioselectivity. The table below summarizes the quantitative optimization data for the olefination of 2,4-dimethoxy-1,1'-biphenyl with methyl acrylate.

| Entry | Catalyst (mol%) | Oxidant (equiv) | Solvent | Temp (°C) | Yield (%) | Regioselectivity (C5:Others) |

| 1 | Pd(OAc)₂ (10) | AgOAc (2.0) | DCE | 90 | 45 | 10:1 |

| 2 | Pd(OAc)₂ (10) | BQ (2.0) | DCE | 90 | 38 | 8:1 |

| 3 | Pd(OAc)₂ (10) | AgOAc (2.0) | AcOH | 90 | 62 | 15:1 |

| 4 | Pd(OAc)₂ (10) | AgOAc (2.0) | HFIP | 90 | 94 | >99:1 |

| 5 | None | AgOAc (2.0) | HFIP | 90 | 0 | N/A |

Note: HFIP (Entry 4) provides superior yields due to its strong hydrogen-bond donating properties, which polarize the Pd–OAc bond and accelerate the rate-limiting CMD step.

Self-Validating Experimental Protocol

This protocol details the Fujiwara-Moritani type C–H olefination of 2,4-dimethoxy-1,1'-biphenyl. It is designed as a self-validating system, incorporating visual and spectroscopic checkpoints to ensure reaction integrity.

Figure 2: Step-by-step experimental workflow for the C-H functionalization protocol.

Step-by-Step Methodology

-

Preparation: To an oven-dried 15 mL pressure tube equipped with a magnetic stir bar, add 2,4-dimethoxy-1,1'-biphenyl (0.5 mmol, 1.0 equiv), Pd(OAc)₂ (11.2 mg, 10 mol%), and AgOAc (167 mg, 2.0 equiv).

-

Causality: AgOAc is used as the terminal oxidant to re-oxidize the transient Pd(0) back to the active Pd(II) species. It is weighed in ambient air but the reaction should be shielded from excessive light to prevent premature silver degradation.

-

-

Solvent & Reagent Addition: Add HFIP (2.0 mL) followed by methyl acrylate (0.09 mL, 1.0 mmol, 2.0 equiv). Seal the tube with a Teflon-lined cap.

-

Thermal Activation: Submerge the tube in a pre-heated oil bath at 90 °C and stir vigorously (800 rpm) for 16 hours.

-

Quench & Workup: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (10 mL) and filter through a short pad of Celite to remove silver salts and precipitated palladium. Wash the Celite pad with an additional 20 mL of Ethyl Acetate.

-

Concentration & Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (Eluent: 9:1 Hexanes/Ethyl Acetate).

Validation & Quality Control Checkpoints

-

Visual Checkpoint (Pre-reaction): Upon addition of HFIP, the solution should immediately exhibit a clear orange-red hue, characteristic of dissolved Pd(OAc)₂.

-

Visual Checkpoint (During reaction): The formation of a black precipitate (Pd black) within the first hour indicates premature catalyst deactivation (often due to wet solvent or failed oxidant turnover). A healthy reaction will maintain a dark, homogeneous appearance until late in the cycle.

-

Spectroscopic Checkpoint (¹H NMR Causality): In the unreacted 2,4-dimethoxy-1,1'-biphenyl, the C5 proton appears as a doublet of doublets ( J≈8.5,2.5 Hz) near 6.6 ppm, coupled to the C6 and C3 protons. Upon successful C5 functionalization, the C5 proton signal will completely disappear . Furthermore, the C6 proton (originally a doublet) will collapse into a singlet (or a very fine doublet due to long-range coupling), definitively proving regioselective functionalization at the C5 position over C3 or C6. The newly formed trans-alkene will present as two distinct doublets with a large coupling constant ( J≈16 Hz).

References

-

Chen, X.; Engle, K. M.; Wang, D.-H.; Yu, J.-Q. "Palladium(II)-Catalyzed C-H Activation/C-C Cross-Coupling Reactions: Versatility and Practicality." Angewandte Chemie International Edition, 2009. 1

-

Shi, X.; Nishiura, M.; Hou, Z. "C–H Polyaddition of Dimethoxyarenes to Unconjugated Dienes by Rare Earth Catalysts." Journal of the American Chemical Society, 2016. 2

-

Gensch, T. et al. "Mild metal-catalyzed C-H activation: examples and concepts." Chemical Society Reviews, 2016. 4

-

ACS Publications. "Advances in Palladium-Catalyzed C(sp3)–H Functionalization: The Role of Traceless Directing Groups." ACS, 2024. 3

Sources

Application Notes and Protocols for 2,4-dimethoxy-1,1'-biphenyl as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Biphenyl Scaffold and the Potential of 2,4-dimethoxy-1,1'-biphenyl

The biphenyl moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its rigid, yet conformationally flexible nature allows it to effectively interact with biological targets, often through π-π stacking interactions with aromatic amino acid residues in protein binding pockets.[1] The derivatization of the biphenyl core has led to the development of drugs with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties.

While a wide array of substituted biphenyls have been explored, this guide focuses on the utility of 2,4-dimethoxy-1,1'-biphenyl as a versatile pharmaceutical intermediate. The strategic placement of the methoxy groups on one of the phenyl rings offers several advantages for drug design and synthesis. The methoxy groups can influence the molecule's conformation, solubility, and metabolic stability. Furthermore, they serve as valuable synthetic handles for further functionalization, allowing for the introduction of diverse pharmacophores.

This document provides a comprehensive overview of the synthesis of 2,4-dimethoxy-1,1'-biphenyl and detailed protocols for its derivatization to access a variety of potentially bioactive molecules.

Synthesis of 2,4-dimethoxy-1,1'-biphenyl: The Suzuki-Miyaura Coupling

The most common and efficient method for the synthesis of unsymmetrical biaryls like 2,4-dimethoxy-1,1'-biphenyl is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of an organoboron compound with an organic halide. For the synthesis of 2,4-dimethoxy-1,1'-biphenyl, this typically involves the reaction of a 2,4-dimethoxyphenylboronic acid with a halobenzene, or vice versa.

The general mechanism for the Suzuki-Miyaura coupling is a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition of the aryl halide to the palladium(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the biphenyl product and regenerate the palladium(0) catalyst.

Diagram: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Synthesis of 2,4-dimethoxy-1,1'-biphenyl via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of 2,4-dimethoxy-1,1'-biphenyl from 2,4-dimethoxyphenylboronic acid and bromobenzene.

Materials:

-

2,4-dimethoxyphenylboronic acid

-

Bromobenzene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water, deionized

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,4-dimethoxyphenylboronic acid (1.0 eq), bromobenzene (1.2 eq), potassium carbonate (2.0 eq), and a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 v/v/v).

-

Degassing: Bubble argon or nitrogen gas through the mixture for 15-20 minutes to remove dissolved oxygen.

-

Catalyst Addition: Under a positive pressure of the inert gas, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2,4-dimethoxy-1,1'-biphenyl.

Table 1: Representative Reaction Parameters for Suzuki-Miyaura Coupling

| Parameter | Value |

| Aryl Boronic Acid | 2,4-dimethoxyphenylboronic acid |

| Aryl Halide | Bromobenzene |

| Palladium Catalyst | Pd(OAc)₂ / PPh₃ |

| Base | K₂CO₃ |

| Solvent | Toluene/Ethanol/Water |

| Temperature | 80-100 °C |

| Typical Yield | 75-95% |

Derivatization of 2,4-dimethoxy-1,1'-biphenyl for Pharmaceutical Applications

The 2,4-dimethoxy-1,1'-biphenyl core can be further modified to introduce a variety of functional groups, enabling the exploration of structure-activity relationships (SAR) and the development of novel drug candidates.

Diagram: Potential Derivatization Pathways for 2,4-dimethoxy-1,1'-biphenyl

Caption: Key derivatization strategies for 2,4-dimethoxy-1,1'-biphenyl.

Protocol 2: Demethylation to 2,4-dihydroxy-1,1'-biphenyl

The methoxy groups can be cleaved to yield the corresponding dihydroxybiphenyl, which can then be used for further derivatization, such as etherification or esterification, to introduce a wide range of substituents. Boron tribromide (BBr₃) is a common reagent for this transformation.

Materials:

-

2,4-dimethoxy-1,1'-biphenyl

-

Boron tribromide (BBr₃) solution in dichloromethane (DCM)

-

Anhydrous dichloromethane (DCM)

-

Methanol

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Round-bottom flask

-

Ice bath

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: Dissolve 2,4-dimethoxy-1,1'-biphenyl (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (argon or nitrogen).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Slowly add a solution of boron tribromide (2.5 eq) in DCM dropwise via a dropping funnel over 30 minutes.

-

Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

-

Quenching: Cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of methanol.

-

Work-up: Add water and transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM.

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography or recrystallization to obtain 2,4-dihydroxy-1,1'-biphenyl.

Protocol 3: Electrophilic Aromatic Substitution (Nitration)

The electron-donating nature of the methoxy groups activates the aromatic ring towards electrophilic substitution, primarily at the positions ortho and para to the methoxy groups. Nitration is a common example of such a transformation, introducing a nitro group that can be subsequently reduced to an amine for further functionalization.

Materials:

-

2,4-dimethoxy-1,1'-biphenyl

-

Nitric acid (fuming)

-

Acetic anhydride

-

Acetic acid

-

Ice-salt bath

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

Procedure:

-

Reaction Setup: Dissolve 2,4-dimethoxy-1,1'-biphenyl (1.0 eq) in a mixture of acetic acid and acetic anhydride in a round-bottom flask.

-

Cooling: Cool the mixture to 0-5 °C in an ice-salt bath.

-

Reagent Addition: Slowly add fuming nitric acid (1.1 eq) dropwise while maintaining the temperature below 10 °C.

-

Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction by TLC.

-

Quenching: Carefully pour the reaction mixture onto crushed ice with stirring.

-

Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry to obtain the nitrated biphenyl derivative.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Potential Therapeutic Applications